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molecular formula C8H9ClN2S B1597433 1-(5-Chloro-2-methylphenyl)-2-thiourea CAS No. 72806-61-2

1-(5-Chloro-2-methylphenyl)-2-thiourea

Cat. No. B1597433
M. Wt: 200.69 g/mol
InChI Key: VCAAMKSMNMYWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06344470B1

Procedure details

8.9 ml of benzoyl chloride are added to a solution of 5.9 g of ammonium thiocyanate in 130 ml of anhydrous acetone. The reaction mixture is heated under reflux for 15 minutes and then after cooling, 10 g of 5-chloro-2-methylaniline are added. The reaction mixture is heated under reflux for 2 hours and the acetone is removed by distillation under vacuum. The residue obtained is taken up in dichloromethane. The mixture is washed with water, dried over sodium sulphate and evaporated under vacuum. The expected product is obtained in the form of an oil with a quantitative yield.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:22])=[C:19]([CH:21]=1)[NH2:20]>CC(C)=O.ClCCl>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([CH3:22])=[C:19]([NH:20][C:11]([NH2:12])=[S:10])[CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5.9 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
130 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the acetone is removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
The mixture is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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